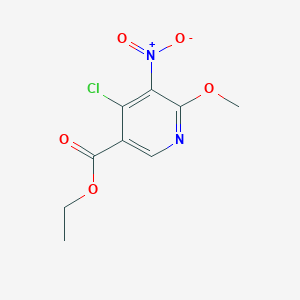

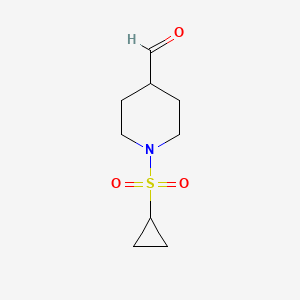

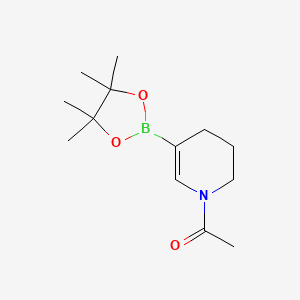

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Übersicht

Beschreibung

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate, or TB-5-2-2CP-4MT, is a synthetic compound with a range of applications in the field of scientific research. It is a compound of nitrogen, carbon, sulfur, and oxygen atoms, and is a derivative of thiazol-2-ylcarbamate. TB-5-2-2CP-4MT has been used in a variety of scientific studies, including drug development and cancer research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Process Development and Synthesis : The compound serves as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It is synthesized through a one-pot, two-step telescoped sequence from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li et al., 2012).

Structural Analysis and Coordination Behavior : The compound's structural analysis through X-ray diffraction and ab initio calculations reveals significant insights into its planar molecule structure and potential for hydrogen bonding associations, which are important for building supramolecular structures (Garza-Ortiz et al., 2013).

Synthesis in Organolithium Reactions : The compound is involved in the reaction mechanisms with organolithium reagents, particularly in the replacement of sulfonyl groups in tert-butyl pyridinyl sulfones (Stoyanovich et al., 1978).

Suzuki Cross-Coupling Reaction : The compound plays a role in the Suzuki cross-coupling reaction, showcasing its importance in synthesizing complex organic structures and potentially in pharmaceutical synthesis (Wang et al., 2014).

Applications in Catalysis and Ligand Behavior

Catalytic Activity : The compound shows potential as a ligand in palladium complexes, which are efficient Heck coupling catalysts. This implies its utility in facilitating carbon-carbon bond formation, a key process in organic synthesis (Ojwach et al., 2007).

Use in Polymeric Catalysts : Derivatives of this compound, when integrated into polymers, show promise as effective catalysts in acylation chemistry, highlighting its role in enhancing reaction efficiencies and selectivity (Mennenga et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,1-6H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKDQQFCQUBXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)

![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)